Disulfone, dihexyl

Description

Evolution of Organosulfur Compound Chemistry

The field of organosulfur chemistry has a rich history, with foundational discoveries dating back to the 19th century. tandfonline.comtandfonline.com Early investigations led to the identification of fundamental classes of organosulfur compounds, including thiols (mercaptans), sulfides (thioethers), and disulfides. tandfonline.com From the outset, chemists recognized the analogy between sulfur and oxygen compounds, a concept that proved significant in the development of theoretical frameworks like the type theory. tandfonline.com Organosulfur compounds are integral to various fields; they are naturally present in crude oil, evolving from biological precursors over geological time, and are essential in modern synthetic chemistry. britannica.comannualreviews.org The ability of sulfur to exist in various oxidation states is a key feature that allows for precise tuning of the physical and chemical properties of organosulfur molecules. mdpi.com This versatility has made organosulfur compounds vital in the development of novel chemical structures and has been the subject of countless investigations for over a century. nih.gov

Structural and Functional Significance of Disulfone Linkages

The disulfone linkage, R-SO2-SO2-R, is a high-valent analogue of the more common disulfide bond (R-S-S-R). nih.gov While disulfide bonds are crucial for the structural stability of proteins by forming covalent crosslinks between cysteine residues, the disulfone linkage possesses distinctly different properties due to the high oxidation state of the sulfur atoms. creative-proteomics.commetwarebio.comwikipedia.org

The structural significance of the disulfone group is dominated by the two electron-withdrawing sulfonyl moieties. This feature profoundly influences the molecule's electronic properties and reactivity. Research on related compounds suggests that the sulfur-sulfur bond in these high-valent species is susceptible to cleavage. For instance, a study on sulfinyl sulfones (R-S(O)-SO2-R) indicated that thermal decomposition can proceed via homolytic fission, generating distinct sulfur-centered radicals (a sulfinyl radical and a sulfonyl radical). nih.gov This suggests that disulfones could serve as precursors to sulfonyl radicals, which are valuable reactive intermediates in organic synthesis.

Functionally, sulfones in general are recognized for their high stability and are key structural motifs in numerous pharmaceuticals and agrochemicals. researchgate.net However, the disulfone group's reactivity is less understood. The perception that α-disulfones are unstable and difficult to handle, combined with a lack of reliable synthetic methods, has historically limited their investigation and application. nih.gov Their primary significance in contemporary research lies in their potential as sources of sulfur-based radicals and as building blocks for complex organosulfur molecules. nih.gov

Positioning of Dihexyl Disulfone within Disulfone Subclasses

Disulfones can be categorized based on the organic residues (R) attached to the sulfonyl groups. The main classifications are aryl or alkyl disulfones, which can be further divided into symmetrical (with identical R groups) or unsymmetrical (with different R groups) subclasses.

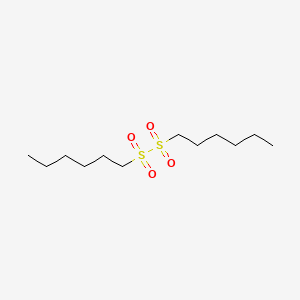

Dihexyl disulfone, with two hexyl groups attached to the -SO2-SO2- core, is classified as a symmetrical dialkyl disulfone . ontosight.ai It is a colorless, oily liquid that is insoluble in water but soluble in organic solvents such as ethanol (B145695) and chloroform. ontosight.ai

Table 1: Properties of Disulfone, dihexyl

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-hexylsulfonylsulfonylhexane | nih.gov |

| CAS Number | 63450-69-1 | nih.govcas.org |

| Molecular Formula | C12H26O4S2 | nih.govcas.orgepa.gov |

| Molecular Weight | 298.5 g/mol | nih.govepa.gov |

| Appearance | Colorless, oily liquid | ontosight.ai |

| Solubility | Insoluble in water; soluble in organic solvents | ontosight.ai |

Historical Context of Sulfone and Disulfone Investigations

The investigation of sulfones is deeply connected to the development of synthetic organic chemistry, particularly oxidation methods. The conversion of sulfides to sulfones via oxidation is a fundamental and widely used transformation. mdpi.comjchemrev.com Historically, the importance of the sulfone group surged in the early 20th century with the discovery of its therapeutic potential. The breakthrough came with the discovery of the antibacterial properties of Prontosil in 1932, which led to the development of sulfa drugs and, subsequently, sulfone-based medicines. wikipedia.org Dapsone (4,4'-diaminodiphenyl sulfone), first studied as an antibiotic in 1937 and used for leprosy since 1945, became a cornerstone of sulfone therapy. wikipedia.orggoogle.com

In contrast, the history of disulfones is more obscure. While compounds containing this linkage have been known for over a century, they have remained a niche area of study. nih.gov The limited research interest has been attributed to challenges in their synthesis and their perceived instability compared to the more robust sulfone or disulfide counterparts. nih.gov While specific applications for dihexyl disulfone itself are not widely documented in major research literature, the study of such molecules contributes to the fundamental understanding of sulfur-sulfur bonding and the reactivity of high-valent organosulfur species. ontosight.ai

Compound Reference Table

Structure

2D Structure

3D Structure

Properties

CAS No. |

63450-69-1 |

|---|---|

Molecular Formula |

C12H26O4S2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

1-hexylsulfonylsulfonylhexane |

InChI |

InChI=1S/C12H26O4S2/c1-3-5-7-9-11-17(13,14)18(15,16)12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

BLSCDQQJQHAYRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCS(=O)(=O)S(=O)(=O)CCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Disulfones

Oxidative Strategies for Disulfone Formation

Oxidation of sulfur-containing precursors is a primary route to disulfones. These methods often involve the use of various oxidizing agents and catalytic systems to achieve the desired transformation.

Electrochemical methods offer a green and efficient alternative for the synthesis of disulfones. The electrochemical oxidation of sulfinic acids has been shown to be an effective method for forming diaryl disulfones. researchgate.net This process involves an irreversible one-electron transfer from the sulfinic acid, generating sulfonyl radicals which then dimerize to form the disulfone. researchgate.net While this method has been demonstrated for aryl sulfinic acids, the principle can be extended to alkyl sulfinic acids, which would be precursors for compounds like dihexyl disulfone.

In a related approach, the electrochemical oxidation of diaryl sulfides and aryl alkyl sulfides can lead to the formation of sulfones. nih.gov Under specific conditions, such as a constant current of 10 or 20 mA in methanol (B129727), sulfones are the major product. nih.gov Further oxidation of the corresponding sulfone, such as dimethyl sulfone, has been observed to produce dimethyl disulfone in alkaline solutions. researchgate.net

| Precursor | Method | Product | Key Findings |

| Sulfinic acids | Electrochemical oxidation | Diaryl disulfones | Involves an irreversible one-electron transfer to form sulfonyl radicals that dimerize. researchgate.net |

| Diaryl/Aryl alkyl sulfides | Electrochemical oxidation | Sulfones | Higher current (10-20 mA) in methanol favors sulfone formation. nih.gov |

| Dimethyl sulfone | Electrochemical oxidation in alkaline solution | Dimethyl disulfone | Demonstrates the feasibility of oxidizing a sulfone to a disulfone. researchgate.net |

Hydrogen peroxide is a commonly employed oxidant in sulfone synthesis due to its environmental compatibility, with water being the primary byproduct. jchemrev.com The oxidation of symmetrical disulfides with hydrogen peroxide, catalyzed by methyltrioxorhenium(VII) (MTO), initially yields thiosulfinates, which are then further oxidized to thiosulfonates and eventually sulfonic acids. researchgate.netcmu.edu The direct synthesis of disulfones from disulfides using peroxide systems requires careful control of reaction conditions to avoid over-oxidation.

The combination of hydrogen peroxide with acetic acid and Amberlyst 15 has been shown to be an effective system for the oxidation of sulfides to sulfones. researchgate.net In this two-step process, hydrogen peroxide is the main oxidant for the sulfide (B99878) to sulfoxide (B87167) step, while peracetic acid, formed in situ, is crucial for the oxidation of the sulfoxide to the sulfone. researchgate.net The synthesis of dihexyl sulfone has been reported via the oxidation of the corresponding sulfide using sodium chlorite (B76162) and hydrochloric acid. mdpi.com

A variety of peroxide-based systems have been explored for the oxidation of sulfides to sulfones, highlighting the versatility of this approach. organic-chemistry.org

| Substrate | Oxidant System | Product | Reference |

| Symmetrical Disulfides | H₂O₂ / Methyltrioxorhenium(VII) | Thiosulfinates, Thiosulfonates | researchgate.netcmu.edu |

| Thioanisole | H₂O₂ / Acetic Acid / Amberlyst 15 | Thioanisole sulfone | researchgate.net |

| Dihexyl sulfide | NaClO₂ / HCl | Dihexyl sulfone | mdpi.com |

| Various Sulfides | Urea-hydrogen peroxide / Phthalic anhydride | Sulfones | organic-chemistry.org |

Catalytic systems are crucial for achieving selective and efficient oxidation to disulfones. As mentioned, methyltrioxorhenium(VII) (MTO) is an effective catalyst for the hydrogen peroxide oxidation of disulfides. researchgate.netcmu.edu Another approach involves the use of a cyclic seleninate ester as a catalyst for the oxidation of disulfides with hydrogen peroxide to yield thiolsulfinates. nih.govmdpi.com While this method primarily targets thiolsulfinates, it demonstrates the potential of selenium-based catalysts in disulfide oxidation.

Visible-light photocatalysis has emerged as a powerful tool for generating sulfonyl radicals from symmetrical disulfones, which can then participate in further reactions like hydrosulfonylation of unactivated alkenes. acs.orgresearchgate.net This suggests that photocatalytic methods could also be harnessed for the synthesis of disulfones from appropriate precursors.

Coupling Reactions in Disulfone Synthesis

Coupling reactions provide an alternative and often more versatile route to both symmetrical and asymmetrical disulfones, allowing for the connection of different molecular fragments.

Bis-sulfone reagents are widely used for the rebridging of disulfide bonds in proteins and peptides. ucl.ac.uknih.govbroadpharm.comrsc.org This strategy involves the reduction of a disulfide bond to two thiol groups, which then react sequentially with a bis-sulfone reagent. The reaction proceeds via an addition-elimination step followed by a second addition, resulting in the two cysteine residues being reconnected by a three-carbon bridge. ucl.ac.uk This methodology highlights the reactivity of the sulfone group and its utility in forming stable linkages. While primarily applied in bioconjugation, the underlying chemical principles can be adapted for the synthesis of complex molecules containing a sulfone-based bridge.

The synthesis of asymmetrical disulfones (R-SO₂-SO₂-R') presents a greater challenge due to the potential for homocoupling. Cross-coupling reactions offer a powerful solution to this problem. While direct cross-coupling to form a disulfone linkage is not extensively documented, related methodologies for creating other sulfur-sulfur or carbon-sulfur bonds can provide valuable insights.

For instance, nickel-catalyzed reductive cross-coupling reactions between aryl sulfones and aryl bromides have been developed for the synthesis of biaryls, demonstrating the cleavage of the C-SO₂ bond. acs.org Furthermore, enantiospecific cross-coupling of cyclic alkyl sulfones with Grignard reagents has been achieved. chemrxiv.org These methods showcase the versatility of sulfones as coupling partners.

The development of doubly decarboxylative cross-coupling methods allows for the formation of Csp³-Csp³ bonds and can tolerate sulfone functionalities within the substrates. illinois.edu Asymmetric transition metal-catalyzed cross-coupling reactions are also well-established for constructing stereocenters, and these methods can often tolerate a range of functional groups, including sulfones. nih.gov The synthesis of unsymmetrical phosphorus disulfides has been achieved by overcoming homodimerization challenges through carefully designed substrates and reactivity differences, a strategy that could potentially be adapted for the synthesis of asymmetrical organic disulfones. rsc.org

Novel Reagent Development for Disulfone Formation

Recent advancements in synthetic chemistry have led to the creation of novel reagents that facilitate the formation of disulfones and related sulfur-containing structures under milder and more controlled conditions. These developments include the use of complex organometallic precursors and new approaches to preparing highly reactive intermediates like sulfonyl halides.

Sulfone-bridged bismacycles are a class of organobismuth compounds that have emerged as versatile and highly effective reagents in organic synthesis. worktribe.comresearchgate.net These molecules contain a robust, sulfone-bridged diaryl scaffold which acts as an inert spectator, allowing for the selective transfer of an exocyclic aryl group from the bismuth center to a nucleophile. scispace.com Their development has significantly enhanced the scope and practicality of bismuth(V)-mediated electrophilic arylation reactions. researchgate.net

These bismacycles serve as stable, user-friendly, and modular precursors for generating uniquely reactive Bi(V) arylating agents. researchgate.netscispace.com A key advantage is the ability to perform a one-pot, telescoped B-to-Bi transmetallation and oxidation sequence starting from a bench-stable Bi(III) halide or tosylate precursor. scispace.com This approach provides rapid access to diverse aryl and heteroaryl couplings under mild conditions, and the bismacyclic scaffold can often be recovered in high yield for reuse. scispace.com The modularity of these systems allows for the synthesis of highly functionalized bismacycles, expanding their utility in creating complex molecular architectures. worktribe.com Research has demonstrated that a sulfone-based bismacycle can act as a "universal precursor" for these electrophilic arylations, streamlining the synthesis process by eliminating the need for cryogenic temperatures and undesirable solvents. researchgate.net

Table 1: Features of Sulfone-Bridged Bismacycle Reagents

| Feature | Description | Source(s) |

| Structure | Organobismuth compounds with a robust, sulfone-bridged diaryl framework. | worktribe.comresearchgate.net |

| Function | Act as precursors to generate reactive Bi(V) species for electrophilic arylation. | researchgate.netscispace.com |

| Key Advantage | Enable selective transfer of an exocyclic aryl group; the bismacycle scaffold is an inert spectator. | scispace.com |

| Synthetic Utility | Used for C-H and O-H arylation of substrates like phenols and naphthols. | researchgate.netscispace.com |

| Process | Often used in a one-pot transmetallation/oxidation sequence from a stable Bi(III) precursor. | scispace.com |

| Modularity | The scaffold and exocyclic aryl group can be modified to tune reactivity and access complex products. | worktribe.com |

Preparation of Sulfonyl Halides and their Utility

Sulfonyl halides, with the general formula RSO₂X (where X is a halogen), are fundamental reactive intermediates in organic synthesis. wikipedia.org Their stability generally decreases from fluorides to chlorides, bromides, and iodides, with sulfonyl chlorides and fluorides being of primary importance. wikipedia.org The development of efficient methods for their preparation is crucial, as they serve as key building blocks for numerous sulfur-containing compounds, including disulfones.

The preparation of sulfonyl halides can be achieved through various synthetic routes. A common industrial method for producing arylsulfonyl chlorides involves the reaction of an arene with chlorosulfuric acid. wikipedia.org Alternatively, oxidative chlorination of thiols and disulfides provides a direct route to sulfonyl chlorides. organic-chemistry.org A novel and efficient method employs hydrogen peroxide in the presence of zirconium tetrachloride, which converts various thiols and disulfides into the corresponding sulfonyl chlorides in high yields under mild conditions. organic-chemistry.org Another approach involves the use of electrophilic halogenating reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to transform disulfides into sulfonyl halides. researchgate.net For the synthesis of higher-alkane sulfonyl halides, a process utilizing the reaction of higher-alkyl mercaptans or disulfides with a halogenating agent in the presence of a phase transfer catalyst has been developed to inhibit the formation of byproducts. google.com

The primary utility of sulfonyl halides in the context of this article is their role as precursors to disulfones. For instance, the reduction of arenesulfonyl iodides with silver yields the corresponding disulfone (a-disulfone). wikipedia.org Beyond this specific application, sulfonyl halides are widely used to synthesize other important classes of compounds. They readily react with nucleophiles such as water to form sulfonic acids, with alcohols to produce sulfonate esters, and with amines to yield sulfonamides. wikipedia.org

Table 2: Selected Synthetic Routes for Sulfonyl Halides

| Starting Material | Reagents | Product Type | Source(s) |

| Arene (e.g., Benzene) | Chlorosulfuric acid (HOSO₂Cl) | Arylsulfonyl chloride | wikipedia.org |

| Thiols or Disulfides | Hydrogen peroxide (H₂O₂), Zirconium tetrachloride (ZrCl₄) | Alkyl/Aryl sulfonyl chloride | organic-chemistry.org |

| Disulfides | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) | Sulfonyl chloride or bromide | researchgate.net |

| Higher-Alkyl Mercaptans or Disulfides | Halogen-containing compound, Phase transfer agent | Higher-alkane sulfonyl halide | google.com |

| Alkanes (RH) | Sulfur dioxide (SO₂), Chlorine (Cl₂) | Alkylsulfonyl chloride | wikipedia.org |

Mechanistic Investigations of Disulfone Reactivity and Transformations

Reaction Pathways for Disulfone Formation and Cleavage

The formation and cleavage of the sulfur-sulfur bond in disulfones are fundamental to their chemistry. These transformations can proceed through various mechanistic pathways, largely dictated by reaction conditions such as the presence of oxidants, heat, or light.

The most prevalent proposed mechanism for the synthesis of dialkyl disulfones, such as dihexyl disulfone, involves the strong oxidation of a corresponding dialkyl disulfide. This pathway is a multi-step process:

Initial Oxidation: The dialkyl disulfide is first oxidized to a thiosulfinate. This step involves the formation of one S=O bond.

Second Oxidation: The thiosulfinate intermediate undergoes further oxidation to form a thiosulfonate.

Final Oxidation Steps: Subsequent oxidations of the thiosulfonate yield the final disulfone structure, characterized by two sulfonyl groups (R-SO₂-SO₂-R).

Reagents commonly employed for these oxidations include strong oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide under specific catalytic conditions. organic-chemistry.org

Alternative synthetic routes, while less common for symmetrical dialkyl disulfones, can be conceptualized based on radical chemistry. For instance, the coupling of sulfonyl radical precursors could potentially form the S-S bond. Such pathways might involve the generation of alkylsulfonyl radicals (RSO₂•) which then dimerize to form the disulfone. These methods are analogous to radical-based syntheses of disulfides from thiyl radical precursors. nih.govorganic-chemistry.org

The sulfur-sulfur sigma (σ) bond in dihexyl disulfone can be cleaved through two primary mechanisms: homolytic and heterolytic cleavage. wikipedia.org The pathway taken depends on the energy input and the chemical environment.

Homolytic Cleavage (Homolysis): This process involves the symmetrical breaking of the S-S bond, where each sulfur atom retains one of the bonding electrons. libretexts.org This cleavage results in the formation of two identical radical species, in this case, two hexylsulfonyl radicals (CH₃(CH₂)₅SO₂•). Homolysis is typically initiated by the input of a significant amount of energy in the form of heat (thermolysis) or ultraviolet light (photolysis). chemistrysteps.combyjus.com The energy required for this process is known as the bond dissociation energy (BDE). wikipedia.org

Heterolytic Cleavage (Heterolysis): This pathway involves the asymmetrical breaking of the S-S bond, where one sulfur atom retains the entire pair of bonding electrons. libretexts.org This results in the formation of a sulfinate anion (RSO₂⁻) and a sulfonylium cation (RSO₂⁺). acs.org Heterolytic cleavage is less common for a symmetrical bond like the S-S bond in dihexyl disulfone but can be facilitated in polar solvents or by the action of strong nucleophiles or electrophiles that can attack one of the sulfur atoms. byjus.com

| Feature | Homolytic Cleavage | Heterolytic Cleavage |

|---|---|---|

| Bond Breaking | Symmetrical (one electron to each fragment) | Asymmetrical (both electrons to one fragment) |

| Products | Two hexylsulfonyl radicals (RSO₂•) | One hexylsulfinate anion (RSO₂⁻) and one hexylsulfonylium cation (RSO₂⁺) |

| Initiating Conditions | Heat (thermolysis), UV light (photolysis) | Polar solvents, strong nucleophiles or electrophiles |

| Intermediates | Radicals | Ions (cation and anion) |

Radical Intermediates in Disulfone Chemistry

Radical intermediates are central to many reactions involving sulfur compounds. While the homolysis of dihexyl disulfone directly produces sulfonyl radicals, understanding the behavior of related thiyl radicals provides valuable context for the broader field of sulfur-centered radical chemistry.

Thiyl radicals (RS•) are the sulfur analogs of alkoxyl radicals and are key intermediates in the chemistry of thiols and disulfides. wikipedia.org They can be generated through several pathways:

Hydrogen Abstraction: A radical initiator can abstract a hydrogen atom from a thiol (RSH) to produce a thiyl radical. wikipedia.orgmdpi.com

Homolysis of Disulfides: The S-S bond in disulfides (RSSR) can undergo homolytic cleavage upon exposure to UV light to generate two thiyl radicals. mdpi.comnih.gov

Redox Processes: One-electron oxidation of a thiol can also lead to the formation of a thiyl radical. mdpi.comtaylorandfrancis.com

Once formed, thiyl radicals are highly reactive. A primary reaction pathway is recombination, where two thiyl radicals couple to form a stable disulfide bond (2 RS• → RSSR). wikipedia.org They can also participate in addition reactions with unsaturated bonds, such as those in alkenes (the thiol-ene reaction). wikipedia.orgmdpi.com

| Radical Species | Formula | Typical Precursor | Generation Method |

|---|---|---|---|

| Thiyl Radical | RS• | Thiol (RSH), Disulfide (RSSR) | H-abstraction, Photolysis |

| Sulfonyl Radical | RSO₂• | Disulfone (RSO₂SO₂R) | Homolytic cleavage (thermolysis, photolysis) |

The stability of a radical intermediate significantly influences its reactivity and the pathways of subsequent reactions. In the case of the hexylsulfonyl radical formed from dihexyl disulfone, the hexyl chains play a crucial role.

Inductive and Hyperconjugation Effects: Alkyl groups are generally considered electron-donating. This property helps to stabilize electron-deficient species like radicals through hyperconjugation, which involves the delocalization of electron density from adjacent C-H or C-C σ-bonds into the partially filled p-orbital of the radical center. libretexts.org The stability of simple alkyl radicals follows the order: tertiary > secondary > primary. libretexts.org The hexyl group, being a primary alkyl group attached to the sulfur, provides a degree of stabilization to the sulfonyl radical.

Steric Effects: The length and bulk of the alkyl chains can also impact reactivity through steric hindrance. nrel.gov The long hexyl chains can sterically shield the radical center on the sulfur atom, potentially slowing down bimolecular reactions such as dimerization or reactions with other molecules. nrel.gov This steric protection can increase the persistence of the radical, allowing it to diffuse and react more selectively. However, excessive steric bulk can sometimes be detrimental to certain reaction pathways. acs.org

Kinetics and Thermodynamics of Disulfone Reactions

The feasibility and rate of reactions involving dihexyl disulfone are governed by thermodynamic and kinetic principles. Cleavage of the S-S bond is a central process with distinct energetic requirements.

| Bond | Typical BDE (kcal/mol) | Compound Type |

|---|---|---|

| C-H (primary) | ~100 | Alkanes wikipedia.org |

| S-S | ~60-80 | Disulfides |

| S-O | Varies widely | Sulfoxides, Sulfones cdnsciencepub.com |

| C-S | ~70 | Thioethers |

Kinetics: Kinetics deals with the rate of a chemical reaction. The rate of disulfone cleavage is highly dependent on factors like temperature. For thermally induced reactions, the rate generally increases with temperature, as described by the Arrhenius equation, because more molecules will possess the necessary activation energy (Ea) to overcome the energy barrier for bond breaking. researchgate.net For reactions proceeding via a radical mechanism, the kinetics can be complex, often involving distinct initiation, propagation, and termination steps. The nature of the solvent can also play a critical role, particularly for heterolytic reactions. Polar solvents can stabilize the formation of ionic intermediates, thereby lowering the activation energy and increasing the reaction rate. byjus.com In contrast, homolytic reactions are less sensitive to solvent polarity.

Determination of Rate-Determining Steps

In the context of reactions analogous to those that dialkyl sulfones undergo, such as their formation via the oxidation of sulfides, the rate-determining step can vary. For instance, in the metal-catalyzed oxidation of sulfides to sulfoxides and subsequently to sulfones, the coordination of the sulfide (B99878) to the metal center is often the rate-determining step. researchgate.net The subsequent oxygen transfer steps are typically faster.

For photochemical reactions of sulfones, which often proceed via radical intermediates, the initial bond cleavage upon absorption of light can be the rate-determining step. For example, in photoredox-catalyzed reactions where alkylsulfones serve as precursors for alkyl radicals, the single-electron transfer to the sulfone is a key step influencing the reaction rate. rsc.org

Table 1: Factors Influencing Rate-Determining Steps in Sulfone Chemistry Analogs

| Reaction Type | Potential Rate-Determining Step | Influencing Factors |

| Oxidation of Sulfides to Sulfones | Coordination of sulfide to catalyst | Nature of the metal catalyst, steric hindrance around the sulfur atom |

| Reductive Desulfonylation | Single-electron transfer to the sulfone | Reduction potential of the sulfone, nature of the reducing agent |

| Photochemical Radical Generation | C-S bond cleavage or electron transfer | Wavelength of light, presence of a photocatalyst, stability of the resulting radical |

Energy Transfer and Sensitization Phenomena in Disulfone Chemistry

Upon absorption of ultraviolet (UV) light, dialkyl disulfides can undergo homolytic cleavage of the sulfur-sulfur bond to generate two thiyl radicals. researchgate.netbeilstein-journals.org This process can be initiated by direct photoexcitation or through sensitization. In a sensitized reaction, a photosensitizer molecule absorbs light and then transfers the energy to the disulfide molecule, causing it to reach an excited state and subsequently dissociate. princeton.eduyoutube.com

For this energy transfer to be efficient, the triplet energy of the sensitizer (B1316253) must be greater than that of the disulfide. This triplet-triplet energy transfer is a common mechanism in photochemical reactions. princeton.edu The generated thiyl radicals are highly reactive and can participate in a variety of subsequent reactions, such as addition to unsaturated bonds or hydrogen abstraction. beilstein-journals.org

In the context of dihexyl disulfone, it is plausible that it could undergo similar photochemical reactions. The presence of sulfonyl groups would influence the energy levels of the molecule and potentially the wavelength of light required for excitation. Furthermore, the possibility of intramolecular energy transfer between the sulfonyl groups or from a sensitizer to the S-S bond (if the structure is a thiosulfonate, R-S-SO2-R') could lead to specific bond cleavages and subsequent radical chemistry.

Table 2: Key Processes in the Photochemistry of Disulfide Analogs

| Process | Description | Key Intermediates |

| Direct Photolysis | Absorption of a photon by the disulfide, leading to S-S bond cleavage. | Thiyl radicals |

| Photosensitization | A sensitizer absorbs light and transfers energy to the disulfide, inducing bond cleavage. | Excited state sensitizer, excited state disulfide, thiyl radicals |

| Radical Reactions | The generated thiyl radicals participate in subsequent chemical transformations. | Various radical adducts and products |

Stereochemical Aspects of Disulfone Transformations

The stereochemistry of reactions involving sulfur compounds is a critical aspect of their chemistry, particularly when the sulfur atom is a stereocenter. In the case of a hypothetical chiral dihexyl disulfone, reactions at the sulfur centers would have significant stereochemical implications.

Drawing parallels from the broader field of sulfone and disulfide chemistry, transformations can proceed with either retention or inversion of configuration at the sulfur atom, or through pathways that lead to racemization. For example, nucleophilic substitution at a chiral sulfonium (B1226848) salt, a related sulfur species, often proceeds with inversion of configuration, analogous to the SN2 mechanism at carbon.

In the context of the formation of sulfones from chiral sulfoxides, the oxidation generally occurs with retention of configuration at the sulfur atom. This is because the reaction occurs at the lone pair of electrons on the sulfur and does not directly break any of the existing bonds to the stereocenter.

For reactions involving the cleavage of the S-S bond in a chiral disulfide, the resulting thiyl radicals are typically trigonal planar or rapidly inverting, which would lead to a loss of stereochemical information at the sulfur atoms if they were stereogenic. However, if the chirality resides elsewhere in the molecule, the stereochemical outcome of subsequent reactions of the thiyl radicals would depend on the nature of those reactions.

Computational Chemistry and Theoretical Modeling of Dihexyl Disulfone

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org For disulfone systems, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Studies on related sulfone compounds have utilized high-level ab initio molecular orbital calculations, which provide results in close agreement with experimental data. acs.org

In a typical DFT study on dihexyl disulfone, the process would involve selecting a functional, such as the widely used B3LYP, and a basis set, for example, 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov These calculations can elucidate the stability of different conformers that arise from the rotation around the S-S and C-S bonds. The results provide the ground-state energy and a detailed three-dimensional structure, including bond lengths and angles for the stable conformations of the molecule.

A primary output of DFT calculations is the distribution of electron density and the characterization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule.

For dihexyl disulfone, the analysis would likely show a high electron density around the four oxygen atoms and the sulfone groups, indicating the high polarity of the S-O bonds. The HOMO and LUMO are expected to be localized primarily on the disulfone functional group, S(=O)₂-S(=O)₂. The electron density distribution and orbital shapes identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Electronic Properties of a Model Disulfone System via DFT Note: These are representative values based on typical DFT calculations for organosulfur compounds and are intended for illustrative purposes.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | -8.5 eV | Indicates the ability to donate an electron. |

| Energy of LUMO | -1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~4.5 D | Indicates overall molecular polarity. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules. nih.gov Dihexyl disulfone possesses significant conformational flexibility due to its two hexyl chains. MD simulations can explore the vast conformational space of these chains by simulating their movement over time. arxiv.orgrsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.govmdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural features. frontiersin.org

QSPR models can be developed to predict various reactivity parameters of dihexyl disulfone. This involves generating a large number of molecular descriptors for the compound and then using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. nih.govresearchgate.net Descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic, each capturing different aspects of the molecular structure.

Table 2: Examples of Molecular Descriptors for QSPR Modeling of Dihexyl Disulfone

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Sum of atomic weights. nih.gov |

| Topological | Wiener Index | Describes molecular branching. |

| Geometric | Polar Surface Area (PSA) | Surface area from polar atoms (O, S). nih.gov |

| Electronic | LogP | Octanol-water partition coefficient, indicating hydrophobicity. nih.gov |

The two hexyl chains are a dominant feature of dihexyl disulfone and significantly influence its properties. Studies on other homologous series of alkyl-containing compounds show that increasing the alkyl chain length has predictable effects. nih.govnih.gov Longer alkyl chains lead to stronger van der Waals interactions between molecules, which typically increases properties like viscosity and boiling point. researchgate.net

The hydrophobicity of the molecule is also strongly dependent on the alkyl chains. researchgate.net The presence of the C₆ chains in dihexyl disulfone makes it significantly more lipophilic compared to analogous disulfones with shorter chains (e.g., diethyl or dipropyl disulfone). This affects its solubility, partitioning behavior in different phases, and interactions with biological membranes. In some systems, long alkyl chains can lead to self-assembly and the formation of structured domains. dntb.gov.ua

Table 3: Predicted Influence of Alkyl Chain Length on Properties of Dialkyl Disulfones

| Property | Dimethyl Disulfone (C₁) | Dibutyl Disulfone (C₄) | Dihexyl Disulfone (C₆) |

|---|---|---|---|

| Hydrophobicity (LogP) | Low | Moderate | High |

| Intermolecular van der Waals Forces | Weak | Moderate | Strong |

| Predicted Water Solubility | Higher | Lower | Very Low |

| Predicted Viscosity | Low | Moderate | High |

Intermolecular Interaction Energetics and Force Field Development

The study of intermolecular interactions is fundamental to understanding the condensed-phase behavior of molecules like dihexyl disulfone. These non-covalent interactions govern physical properties such as melting point, boiling point, solubility, and crystal packing. Computational chemistry provides powerful tools to dissect and quantify these forces, which are primarily composed of electrostatic and van der Waals interactions. atlanticoer-relatlantique.caethz.ch For dihexyl disulfone, the primary interactions include London dispersion forces, arising from temporary fluctuations in electron density, and dipole-dipole interactions, stemming from the molecule's permanent dipole moment centered around the polar sulfone groups. atlanticoer-relatlantique.ca

Quantum chemical calculations can be employed to determine the precise nature and magnitude of these interactions for a molecular dimer or cluster. researchgate.net Methods like Density Functional Theory (DFT) can provide detailed information on the geometry and binding energy of interacting dihexyl disulfone molecules. acs.orgacs.org The total interaction energy (ΔE) between two molecules can be decomposed into several components: electrostatic (E_es), exchange-repulsion (E_ex), dispersion (E_disp), and induction (E_ind). The sulfone groups, with their electronegative oxygen atoms and partially positive sulfur atom, are expected to be key sites for strong electrostatic interactions. The long hexyl chains, however, will contribute significantly through dispersion forces.

While specific research on the intermolecular energetics of dihexyl disulfone is not extensively published, analysis of related, smaller sulfur-containing molecules provides insight. For instance, studies on dimethyl disulfide have been used to help parameterize force fields for larger sulfur-containing molecules. nih.govnih.gov The general approach involves calculating the interaction energies for various dimer orientations to map out the potential energy surface.

The table below illustrates a hypothetical breakdown of interaction energies for a dihexyl disulfone dimer in an optimized parallel orientation, as would be determined by a high-level quantum chemical calculation. The values are representative and intended for illustrative purposes.

Table 1: Hypothetical Interaction Energy Components for a Dihexyl Disulfone Dimer (kcal/mol)

| Interaction Component | Energy (kcal/mol) | Description |

|---|---|---|

| Electrostatic (E_es) | -4.5 | Arises from the interaction between the permanent multipoles of the two molecules, dominated by the polar S=O bonds. |

| Exchange-Repulsion (E_ex) | +6.0 | A short-range quantum mechanical effect due to the Pauli exclusion principle, preventing molecular collapse. |

| Dispersion (E_disp) | -7.0 | Arises from correlated, instantaneous fluctuations in electron density; significant due to the long alkyl chains. |

| Induction (E_ind) | -1.5 | Energy lowering from the distortion of a molecule's electron cloud by the electric field of the other molecule. |

| Total Interaction Energy (ΔE) | -7.0 | The net binding energy of the dimer. |

Force Field Development

Molecular dynamics (MD) simulations, which are used to study the time-dependent behavior of molecular systems, rely on force fields to define the potential energy of the system as a function of its atomic coordinates. ebsco.commdpi.com A force field is a set of equations and associated parameters designed to reproduce the potential energy surface of a molecule. aip.org The development of an accurate force field for dihexyl disulfone is essential for simulating its bulk properties.

Force field parameterization is a meticulous process that typically involves fitting parameters to reproduce experimental data (e.g., liquid density, heat of vaporization) and/or data from high-level quantum mechanical calculations (e.g., molecular geometries, vibrational frequencies, and dihedral energy profiles). nih.gov General force fields like CHARMM and TraPPE provide parameters for many common chemical groups but may require refinement or new parameter generation for less common moieties like the disulfone group. nih.govnih.govumn.edu

The process for a molecule like dihexyl disulfone would involve:

Bonded Parameters: Determining equilibrium values and force constants for bond lengths (e.g., S=O, S-S, S-C), bond angles (e.g., O=S=O, S-S-C), and dihedral angles that govern the rotation around bonds (e.g., C-S-S-C).

Non-bonded Parameters:

Partial Atomic Charges: Assigning charges to each atom to correctly model the electrostatic potential around the molecule.

Lennard-Jones (LJ) Parameters: Defining the van der Waals interactions (repulsive and attractive/dispersive forces) for each atom type.

The table below provides an example of the types of parameters that would need to be defined for the sulfone group in a force field for dihexyl disulfone. These values are illustrative and based on parameters for similar functional groups found in general force fields like CHARMM.

Table 2: Illustrative Force Field Parameters for the Dihexyl Disulfone Moiety

| Parameter Type | Atoms Involved | Illustrative Value |

|---|---|---|

| Partial Atomic Charge | ||

| S | +1.20 e | |

| O | -0.60 e | |

| C (alpha to S) | -0.10 e | |

| Lennard-Jones (LJ) | ||

| Atom Type | ε (kcal/mol) | Rmin/2 (Å) |

| S | 0.45 | 2.00 |

| O (sulfone) | 0.12 | 1.70 |

| Bond Stretch | ||

| Bond | k_b (kcal/mol/Ų) | b₀ (Å) |

| S-S | 250 | 2.10 |

| S=O | 600 | 1.45 |

| Angle Bend | ||

| Angle | k_θ (kcal/mol/rad²) | θ₀ (degrees) |

| O=S=O | 100 | 120.0 |

| S-S-C | 80 | 105.0 |

Given the absence of specific, published force field parameters for dihexyl disulfone, new research would be required to develop and validate a model capable of accurately predicting its thermophysical and structural properties through molecular simulation.

Intermolecular and Intramolecular Interactions of Dihexyl Disulfone

Non-Covalent Interactions within Disulfone Structures (e.g., n→π interactions)*

Non-covalent interactions are crucial in determining the three-dimensional structure and stability of molecules. encyclopedia.pub In structures containing sulfonyl groups, a variety of these interactions are at play. While direct studies on n→π* interactions in dihexyl disulfone are not extensively documented, the principles can be inferred from related systems. An n→π* interaction involves the donation of electron density from a lone pair (n) of a donor atom into an empty antibonding (π*) orbital of a nearby acceptor group. nih.govnih.govharvard.edu In the context of sulfur-containing compounds, lone pairs on sulfur or oxygen can act as donors. jncasr.ac.in For instance, research on proteins has shown that sulfur atoms in disulfide bonds can donate electron density to proximal amide carbonyl groups, an interaction that stabilizes specific conformations. nih.gov

The disulfone group itself, with its S-S bond and four oxygen atoms, presents multiple sites for such interactions. The lone pairs on the sulfonyl oxygen atoms could potentially interact with suitable acceptor orbitals in neighboring molecules. It's hypothesized that these interactions, though individually weak (typically 0.3–0.7 kcal/mol for carbonyls), can collectively influence molecular conformation and packing in the solid state. nih.govnih.gov The geometry of these interactions is highly specific, often following trajectories reminiscent of early stages of chemical reactions, such as the Bürgi–Dunitz trajectory for nucleophilic attack on a carbonyl. harvard.eduresearchgate.net

Table 1: Overview of Potential Non-Covalent Interactions in Dihexyl Disulfone

| Interaction Type | Donor | Acceptor | Estimated Strength | Significance |

| n→π Interaction | Oxygen lone pair (n) | S=O antibonding orbital (π) | Weak | Influences conformation and packing |

| Dipole-Dipole | Sulfonyl group (δ-) | Sulfonyl group (δ+) | Moderate | Contributes to intermolecular cohesion |

| Chalcogen Bonding | Sulfur atom | Nucleophilic region | Weak to Moderate | Directional interaction influencing crystal packing |

This table is illustrative, based on principles from related sulfonyl and disulfide compounds.

Role of Alkyl Chains in Hydrophobic Interactions

The two hexyl (C₆H₁₃) chains in dihexyl disulfone are nonpolar and thus dominate the molecule's hydrophobic character. Hydrophobic interactions arise from the tendency of nonpolar groups to aggregate in aqueous environments, not from a direct attraction between them, but rather to minimize the disruption of the hydrogen-bonding network of water molecules. acs.org This "hydrophobic effect" is a primary driver of the folding of proteins and the assembly of many organic molecules. encyclopedia.pub

The length of the alkyl chain plays a critical role in the strength of these interactions. Longer chains, like the hexyl groups in dihexyl disulfone, lead to stronger hydrophobic interactions as they present a larger nonpolar surface area. rsc.orgrsc.org Studies on various systems have demonstrated that increasing the alkyl chain length enhances the aggregation and packing of molecules. rsc.orgresearchgate.net In the context of dihexyl disulfone, these hydrophobic forces will drive the molecules to arrange themselves in a way that minimizes the contact between the hexyl chains and a polar solvent, while maximizing the interactions between the chains themselves. This often results in the formation of micelle-like structures in polar media or tightly packed arrangements in the solid state where the alkyl chains are sequestered together.

The interplay between the hydrophobic alkyl chains and the polar sulfonyl group gives dihexyl disulfone an amphiphilic character, where one part of the molecule is hydrophilic and the other is hydrophobic. This duality is a key feature of sulfonyl-containing compounds. acs.orgnih.gov

Hydrogen Bonding Potential of Sulfonyl Groups

The sulfonyl group (SO₂) is recognized as a weak to moderate hydrogen bond acceptor. nih.gov The oxygen atoms possess lone pairs of electrons and a partial negative charge, making them capable of interacting with hydrogen bond donors like water or alcohols. researchgate.netresearchgate.net Quantum chemical calculations and spectroscopic studies on sulfonamides and other sulfones confirm the formation of N-H···O=S and O-H···O=S hydrogen bonds. researchgate.netnih.gov

While dihexyl disulfone itself does not have hydrogen bond donors, its sulfonyl oxygens can readily interact with donor molecules in its environment. The geometry of this interaction is noteworthy; unlike carbonyl groups where hydrogen bonding occurs in the direction of the oxygen lone pairs (~120° to the C=O bond), in sulfonyl groups, the preferred direction is often along the S=O bond axis. nih.gov Furthermore, the sulfonyl group can participate in hydrogen bonding in multiple planes due to its tetrahedral geometry, offering a wide interaction area. researchgate.net

Analysis of crystal structure databases reveals that while sulfonyl groups can and do form hydrogen bonds, they also frequently interact with hydrophobic aliphatic groups, highlighting their dual nature. nih.gov In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O hydrogen bonds with the alkyl chains of neighboring molecules can also occur.

Table 2: Hydrogen Bonding Parameters for Sulfonyl Groups

| Interaction | Typical Donor | Bond Angle (D-H···A) | Significance |

| O-H···O=S | Alcohols, Water | > 150° | Solvation, crystal packing |

| N-H···O=S | Amines, Amides | > 150° | Supramolecular assembly |

| C-H···O=S | Alkanes | Variable | Weak, contributes to packing |

Data generalized from studies on various sulfonyl-containing compounds. nih.govnih.gov

Van der Waals Interactions in Disulfone-Containing Assemblies

Van der Waals forces are a set of relatively weak, distance-dependent intermolecular forces that are present between all atoms and molecules. wikipedia.orgbyjus.com They include London dispersion forces (arising from temporary fluctuations in electron density), Debye forces (between permanent and induced dipoles), and Keesom forces (between permanent dipoles). For a nonpolar molecule like an alkane, London dispersion forces are the primary component. In dihexyl disulfone, with its combination of polar sulfonyl groups and nonpolar hexyl chains, all types of van der Waals forces contribute to intermolecular cohesion.

In molecular crystals, the cumulative effect of many weak van der Waals interactions can be substantial, dictating the specific packing arrangement of the molecules. nih.govacs.org For dihexyl disulfone, these forces will act in concert with the hydrophobic interactions of the alkyl chains and the dipole-dipole interactions of the sulfonyl groups to create a stable, condensed-phase structure.

Conformational Analysis and Intramolecular Dynamics

The hexyl chains, like other alkanes, will favor staggered conformations (anti and gauche) to minimize steric strain. The central S-S bond in disulfides and related compounds is also a subject of conformational interest. Computational studies on dialkyl disulfoxides, which are structurally related, indicate a weak S-S bond, suggesting that the barrier to rotation might be relatively low. nih.gov Studies on alkyl α-disulfones suggest a preferred conformation where the α-hydrogen is positioned on the bisector of the O-S-O angle. tdl.org

Advanced Analytical Techniques for Disulfone Characterization

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Potentials

Electrochemical analysis is a powerful suite of techniques used to study the redox (reduction-oxidation) behavior of chemical species. eag.com Among these, cyclic voltammetry (CV) is a particularly versatile and widely used method to determine the redox potentials and to probe the mechanisms of electron transfer reactions. mdpi.com

In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set values in a solution containing the analyte. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. mdpi.com This voltammogram provides critical information about the electrochemical process, including the potentials at which oxidation and reduction occur. mdpi.com

For disulfones, electrochemical analysis can reveal insights into the stability of the S-S bond and the energy required to add or remove electrons. The electrochemical oxidation of related sulfur compounds, such as sulfinic acids, has been shown to be an irreversible one-electron transfer process that can lead to the formation of disulfones through the dimerization of sulfonyl radicals. researchgate.net This suggests that the disulfone linkage itself can be subject to electrochemical transformations. The reduction of certain aromatic disulfones has also been observed, indicating their ability to accept electrons. researchgate.net

Illustrative Redox Potentials for Dihexyl Disulfone

The following table presents hypothetical redox potential data for dihexyl disulfone, as might be determined by cyclic voltammetry. This data is for illustrative purposes only, as specific experimental values are not publicly documented.

| Electrochemical Parameter | Hypothetical Value | Description |

| Oxidation Potential (Epa) | +1.8 V (vs. Ag/AgCl) | The potential at which the oxidation (electron removal) of the disulfone group occurs. A positive value indicates that energy is required to initiate the oxidation. |

| Reduction Potential (Epc) | -1.2 V (vs. Ag/AgCl) | The potential at which the reduction (electron addition) of the disulfone group occurs. A negative value suggests that the reduction is a spontaneous process under these conditions. |

| Reversibility | Irreversible | The electrochemical process is considered irreversible if the peaks for the reverse scan are absent or significantly shifted, indicating that the initial species is not regenerated. The oxidation of aliphatic disulfones is often an irreversible process. researchgate.net |

Note: The values in this table are illustrative and intended to demonstrate the type of data obtained from cyclic voltammetry. Actual experimental values may vary depending on the specific conditions, such as the solvent, electrolyte, and electrode material used.

Advanced Microscopy for Morphological and Interfacial Analysis in Materials Science

When dihexyl disulfone is incorporated into materials, such as polymer composites, its effect on the material's morphology and interfacial properties is of significant interest. Advanced microscopy techniques are indispensable for visualizing and analyzing these features at the micro- and nanoscale. numberanalytics.com

For a polymer composite containing dihexyl disulfone as an additive, these microscopy techniques could be used to:

Assess the dispersion and distribution of the disulfone within the polymer matrix.

Identify any phase separation or the formation of disulfone-rich domains.

Examine the interface between the disulfone and the polymer, which is critical for understanding the mechanical and other properties of the composite.

Observe any changes in the polymer's morphology induced by the presence of the disulfone.

The morphological analysis of polymer composites containing various sulfur compounds has demonstrated the utility of these techniques in understanding the structure-property relationships of the final material. mdpi.comresearchgate.net

Illustrative Morphological Analysis of a Polymer-Dihexyl Disulfone Composite

This table outlines the potential application of advanced microscopy techniques for the analysis of a hypothetical polymer composite containing dihexyl disulfone and the type of information that could be obtained.

| Analytical Technique | Parameter Analyzed | Illustrative Finding |

| Scanning Electron Microscopy (SEM) | Surface Morphology | SEM images could reveal a homogeneous and uniform surface, indicating good miscibility of the dihexyl disulfone within the polymer matrix at a certain concentration. researchgate.net |

| Transmission Electron Microscopy (TEM) | Internal Structure & Dispersion | TEM analysis might show the presence of well-dispersed, nanoscale domains of dihexyl disulfone, suggesting its role as a plasticizer or compatibilizer. |

| Atomic Force Microscopy (AFM) | Surface Topography and Phase Imaging | AFM could provide quantitative data on surface roughness and identify distinct phases corresponding to the polymer and the disulfone additive, offering insights into the interfacial adhesion. |

Note: The findings in this table are illustrative and represent plausible outcomes from the microscopic analysis of a polymer composite containing dihexyl disulfone.

Applications of Disulfones in Materials Science and Engineering

Dihexyl Disulfone as a Precursor in Polymer Chemistry

The field of polymer chemistry is continuously exploring new monomers to create polymers with tailored properties. Dihexyl disulfone represents a candidate for developing new sulfur-containing polymers, a class of materials known for their unique optical and thermal characteristics.

Sulfur-containing polymers are a significant class of advanced materials, valued for properties such as high refractive indices, thermal stability, and metal ion coordination. wiley-vch.dersc.orgwiley.com The development of new and efficient polymerization methods to create these polymers is a primary focus in polymer science. rsc.org The synthesis of these polymers faces challenges, including the need for stable monomers and ensuring the solubility of the resulting polymer. wiley-vch.de

While direct polymerization of dihexyl disulfone is not widely documented, the chemistry of related sulfur compounds provides insight into its potential. For instance, multicomponent polymerizations using accessible sulfur sources like carbon disulfide (CS₂) have proven effective for creating diverse sulfur-containing polymers with high molecular weights and yields. rsc.orgchemrxiv.org Other methods include the Willgerodt–Kindler reaction for synthesizing polythioamides and the use of elemental sulfur in polycouplings. wiley-vch.de The reactivity of the disulfide bond in compounds like dibutyl disulfide has been harnessed for the post-polymerization functionalization of polyolefins, indicating the potential for disulfones to be integrated into polymer structures. researchgate.net It is conceivable that dihexyl disulfone could serve as a precursor in similar polymerization strategies, where the S-S bond is cleaved to initiate or participate in polymer chain formation.

Table 1: Selected Synthesis Strategies for Sulfur-Containing Polymers

| Polymerization Method | Monomers/Precursors | Key Features | Potential Relevance for Dihexyl Disulfone |

|---|---|---|---|

| Multicomponent Polymerization | Amines, Alkynes, Carbon Disulfide (CS₂) | Atom-economical, produces high molecular weight polymers with high yields. chemrxiv.org | Could be adapted to incorporate sulfone functionalities. |

| Thiol-ene/yne Addition | Thiols, Alkenes/Alkynes | "Click" chemistry approach, highly efficient and versatile for creating polythioethers. wiley-vch.de | Dihexyl disulfone could be chemically converted to a dithiol precursor. |

| Inverse Vulcanization | Elemental Sulfur, Unsaturated Monomers | Creates polymers with high sulfur content and unique optical properties. wiley-vch.de | Serves as a general method for high-sulfur-content polymers. |

| Zincke Disulfide Reaction | Disulfides (e.g., dibutyl disulfide), Bromine | Generates sulfenyl bromides for electrophilic addition to olefins. researchgate.net | A potential route for grafting sulfone-containing side chains onto existing polymers. |

Polysulfones are a family of high-performance thermoplastics renowned for their toughness, high-temperature stability, and resistance to oxidation and hydrolysis. wikipedia.orgresearchgate.net Industrially significant polysulfones, such as polyethersulfone (PES) and polysulfone (PSU), are typically aromatic polymers. wikipedia.org Their synthesis generally involves a polycondensation reaction between a diphenoxide (like that derived from bisphenol-A) and an activated dihalide, most commonly bis(4-chlorophenyl)sulfone. wikipedia.org

Incorporating an aliphatic compound like dihexyl disulfone into these traditional aromatic polysulfone structures is not straightforward. However, the development of aliphatic polysulfones is an area of active research. For example, aliphatic polyethersulfones have been synthesized through the oxa-Michael polyaddition of water and divinyl sulfone. rsc.org Furthermore, theoretical and experimental studies have explored the radical ring-opening polymerization of cyclic sulfone derivatives, such as sulfolane, to create aliphatic polysulfones. nih.gov These alternative polymerization pathways suggest that a non-traditional monomer like dihexyl disulfone, after suitable chemical modification, could potentially be integrated into novel polysulfone or copolysulfone structures. The presence of the flexible dihexyl chains would be expected to significantly alter the properties of the resulting polymer, likely increasing solubility and flexibility while lowering the glass transition temperature compared to its rigid aromatic counterparts.

Table 2: Comparison of Aromatic and Aliphatic Polysulfones

| Property | Aromatic Polysulfones (e.g., PES, PSU) | Aliphatic Polysulfones |

|---|---|---|

| Monomers | Diphenols, Bis(4-chlorophenyl)sulfone. wikipedia.org | Divinyl sulfone, Cyclic sulfones. rsc.orgnih.gov |

| Polymer Backbone | Rigid, contains aryl groups. wikipedia.org | Flexible, contains alkyl chains. rsc.org |

| Thermal Stability | High (melting points can exceed 500°C). wikipedia.org | Generally lower than aromatic polysulfones. |

| Mechanical Properties | Tough, rigid, high strength. researchgate.net | More flexible, elastomeric properties possible. |

| Solubility | Soluble in polar aprotic solvents like DMSO. wikipedia.org | Solubility varies with structure. |

Integration into Functional Materials

The integration of specific chemical moieties into materials is a key strategy for developing functional materials with desired physical and chemical properties. The sulfone group and alkyl chains of dihexyl disulfone make it a candidate for tuning material characteristics for specialized applications.

The optical properties of a material, such as its refractive index, absorption, and transmission, are determined by its chemical composition and structure. samaterials.comwikipedia.org Sulfur-containing polymers are well-known for exhibiting high refractive indices, a property that is valuable for applications in optics and photonics. rsc.orgrsc.orgchemrxiv.org The inclusion of sulfur atoms in the polymer backbone enhances polarizability, which in turn increases the refractive index.

The incorporation of dihexyl disulfone into a polymer matrix could influence its optical properties in several ways. The sulfone groups would contribute to a higher refractive index. Concurrently, the long, flexible dihexyl chains could improve the processability and solubility of the polymer, which is often a challenge in high-refractive-index polymers. wiley-vch.de Research on other dihexyl-substituted polymers, such as poly(dihexyl-fluorene)-co-3,4-ethylenedioxythiophene copolymers for OLEDs, demonstrates that long alkyl chains are commonly used to modify electronic properties and enhance solubility for device fabrication. researchgate.net The synthesis of various fluorene-based copolymers with dialkoxy side chains further highlights the strategy of using alkyl groups to tune the thermal and optical behavior of functional polymers. researchgate.net

Table 3: Refractive Indices of Selected Sulfur-Containing Polymers

| Polymer Type | Refractive Index (at 632.8 nm) | Reference |

|---|---|---|

| Poly(ketene dithioacetal)s | 1.62–1.75 | rsc.org |

High-performance materials are engineered to function under demanding conditions, offering superior properties like thermal stability, mechanical strength, and chemical resistance. researchgate.netslideshare.net Composites, which combine a matrix material (often a polymer) with a reinforcing filler, are a common strategy for achieving high performance. acs.orgmdpi.com Polysulfones themselves are considered high-performance polymers due to their inherent strength and stability. researchgate.net

Theoretical Studies of Disulfones as Lubricant Additives

Lubricating oils are complex formulations of base oils and specialized chemical additives designed to reduce friction and wear in mechanical systems. diva-portal.org Sulfur-containing compounds have a long history of use as lubricant additives, acting as antioxidants and anti-wear or extreme-pressure agents. psgraw.com These additives function by reacting with metal surfaces under heat and pressure to form a protective tribochemical film that prevents direct metal-to-metal contact. diva-portal.org

Theoretical studies, often employing quantum chemical methods, are crucial for understanding the reaction mechanisms of these additives at a molecular level. researchgate.net Such studies can elucidate how factors like molecular structure influence the performance of an additive. While specific theoretical research focusing solely on dihexyl disulfone as a lubricant additive is not prominent in the literature, extensive research exists for the broader class of sulfur-containing additives, including dialkyl dithiophosphates and various organic sulfides. researchgate.netmdpi.com For example, aromatic sulfides like dibenzyl sulfide (B99878) and dixylyl disulfide have been identified as effective oxidation and corrosion inhibitors. psgraw.com Theoretical models are used to study the decomposition pathways of these additives and the nature of the protective films they form. It is plausible that dihexyl disulfone would be investigated within this framework to predict its efficacy as an antioxidant, where it could interrupt radical chain reactions, or as an anti-wear additive, where the sulfone groups could facilitate the formation of a durable surface layer.

Mechanistic Understanding of Thermal Stability and Wear Resistance

The thermal stability and wear resistance of materials are critical properties in many demanding applications. numberanalytics.com Disulfone compounds, and more broadly organosulfur compounds, have been investigated as additives to improve these characteristics, particularly in lubricants.

The introduction of sulfone groups into a polymer structure can influence its thermal degradation behavior. For instance, the decomposition of sulfone groups at lower temperatures can lead to the formation of thermally stable sulfate (B86663) compounds, which enhances char yield and improves resistance to thermal oxidation. researchgate.net The thermal decomposition of alkyl a-disulfones has been a subject of study to understand their reaction mechanisms. tdl.orgtandfonline.com The stability of the S-S bond in disulfides and their oxidized forms, such as thiosulfonates and disulfoxides, is a key factor in their thermal behavior. researchgate.net

In the context of wear resistance, sulfur-containing additives are known to form a protective tribofilm on metal surfaces during contact. google.com This film, often composed of iron sulfide (FeS), acts as a barrier to prevent direct metal-to-metal contact, thereby reducing friction and wear. researchgate.net Studies on disulfide compounds like dibenzyl disulfide (DBDS) and dioctyl disulfide (DODS) have shown their effectiveness as extreme pressure (EP) and anti-wear (AW) additives in lubricating oils. researchgate.netum.edu.my These compounds form a sulfur-based protective layer on the material interface, enhancing the load-carrying capacity. um.edu.my While direct studies on dihexyl disulfone are limited, the established mechanism for other long-chain dialkyl disulfides suggests a similar mode of action. The effectiveness of these additives is often linked to their ability to form a stable chemical boundary film. google.com

Table 1: Research Findings on Thermal Stability and Wear Resistance of Sulfur-Containing Compounds

| Compound/Material | Key Finding | Reference |

|---|---|---|

| Cured SEP epoxy material (containing sulfone groups) | Decomposition of sulfone groups at lower temperatures formed thermally stable sulfate compounds, improving char yield and resistance to thermal oxidation. | researchgate.net |

| Dibenzyl disulfide (DBDS) and Dioctyl disulfide (DODS) | Demonstrated excellent extreme pressure (EP) and anti-wear (AW) properties in naphthenic base oil due to the formation of a sulfur-based tribofilm. | researchgate.netum.edu.my |

| Dialkyl and Diaryl Disulfides and their S-oxides | The S-S bond dissociation energies (BDEs) were calculated, providing insight into their thermal lability. | researchgate.net |

| Alkyl a-Disulfones | The mechanism of thermal decomposition was investigated. | tdl.orgtandfonline.com |

Interfacial Chemistry at Material Surfaces

The chemistry at the interface between different materials is fundamental to a wide range of technological applications, from electronics to biocompatible materials. researchgate.netresearchgate.netnrel.gov The adsorption of molecules onto a surface can significantly alter its properties. cnr.it Disulfone moieties, due to the polar nature of the sulfonyl groups, can be expected to exhibit specific interactions at material surfaces.

The study of interfacial phenomena is crucial for understanding and controlling the performance of materials in devices. researchgate.net While direct research on the interfacial chemistry of dihexyl disulfone is not widely published, studies on related sulfur-containing molecules provide valuable insights. For instance, the adsorption of dimethyl sulfoxide (B87167) (DMSO) on a platinum electrode has been shown to suppress oxide formation. researchgate.net The interaction of sulfur-containing molecules with metal surfaces is a key aspect of their application as lubricant additives, where they form a protective film at the interface. researchgate.netum.edu.my

The ability to control the composition and structure of the interface at a molecular level is a primary goal of surface science. researchgate.net The use of functional molecules to modify surfaces can tune properties like wettability, adhesion, and corrosion resistance. rsc.org

Design of Self-Assembled Monolayers (SAMs) Utilizing Disulfone Moieties

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. rsc.orgrsc.org They provide a powerful platform for tailoring the properties of surfaces at the molecular level. mdpi.com The most common systems involve the use of alkanethiols or disulfides on gold surfaces. rsc.orgnih.gov

The formation of SAMs from dialkyl disulfides on gold involves the cleavage of the S-S bond and the formation of a strong bond between the sulfur and the gold surface. diva-portal.org This process results in a densely packed, ordered monolayer. rsc.org The properties of the SAM are determined by the terminal functional group of the molecules forming the layer. nih.gov

While the majority of research has focused on alkanethiols and simple disulfides, there is an increasing interest in using more complex molecules to form SAMs with specific functionalities. A study has reported the preparation of a self-assembled monolayer on Au(111) using a 1,4-benzoquinone (B44022) terminated dihexyl disulfide (BQ-C6). colab.ws This demonstrates the feasibility of using functionalized dihexyl disulfides to create tailored surfaces. The design of such SAMs allows for the precise control of surface chemistry for applications in areas like biosensors, molecular electronics, and corrosion protection. acs.orgrichmond.edu

The structure and quality of the SAM are influenced by factors such as the nature of the anchoring group, the length of the alkyl chain, and the terminal functional group. digitellinc.comnih.gov The use of disulfone moieties as the terminal group in a SAM could impart unique properties to the surface due to the high polarity and specific chemical reactivity of the disulfone group.

Environmental Fate and Degradation Pathways of Disulfones

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes such as hydrolysis, photolysis, and oxidation that can transform chemical compounds in the environment. normecows.com For Dihexyl Disulfone, these processes are largely dictated by the chemical resilience of the sulfonyl group and the reactivity of the hexyl chains.

Hydrolysis Under Varying Environmental Conditions

The sulfone functional group is generally not susceptible to hydrolysis under typical environmental conditions of temperature and pH. wikipedia.orgthieme-connect.de The carbon-sulfur bonds in dialkyl sulfones are strong and lack a suitable leaving group, making hydrolytic cleavage an energetically unfavorable process. While certain complex sulfones can be hydrolyzed under specific laboratory conditions, simple acyclic aliphatic sulfones like Dihexyl Disulfone are expected to be extremely stable with respect to hydrolysis in aqueous environments. thieme-connect.de Consequently, hydrolysis is not considered a significant degradation pathway for this compound in soil or water.

Oxidation Pathways in Aqueous and Atmospheric Environments

The sulfur atom in the sulfone group is in its highest oxidation state (+6), making it resistant to further environmental oxidation. wikipedia.orgacs.org Therefore, the primary targets for oxidative degradation are the two hexyl (C₆H₁₃) chains.

In aqueous and soil environments, oxidation can be initiated by strong oxidizing agents or catalyzed by metal ions. In the atmosphere, the dominant oxidation pathway is the reaction with hydroxyl radicals. nih.gov This process would involve the abstraction of a hydrogen atom from one of the carbon atoms on the alkyl chains, leading to the formation of a carbon-centered radical. This radical would then react rapidly with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can lead to the formation of alcohols, ketones, and carboxylic acids, and ultimately to the cleavage of the carbon-carbon bonds within the hexyl chains. Studies on the oxidation of other aliphatic sulfides have shown that degradation can proceed via oxidation of the carbon chains. researchgate.netnih.gov

Table 1: Inferred Abiotic Degradation Pathways for Dihexyl Disulfone

| Degradation Mechanism | Environmental Relevance | Probable Pathway |

|---|---|---|

| Hydrolysis | Low | Considered highly stable due to the inert nature of the C-SO₂-C bond structure. wikipedia.org |

| Direct Photolysis | Low | Lacks significant chromophores to absorb UV radiation >290 nm. nasa.gov |

| Indirect Photolysis | Moderate (Atmosphere) | Potential for degradation via reaction with photochemically-produced hydroxyl radicals. nih.gov |

| Oxidation | Moderate to High | The sulfone group is inert to oxidation, but the alkyl chains are susceptible to attack by hydroxyl radicals and other oxidants, leading to their degradation. acs.orgnih.gov |

Biotic Transformation and Microbial Degradation of Organosulfur Compounds

Biotic degradation by microorganisms is considered the most significant and ultimate fate for many persistent organic compounds, including aliphatic sulfones. nih.gov

Enzymatic Biotransformation Processes

The microbial breakdown of organosulfur compounds can occur through several enzymatic pathways. A common initial step for sulfides is the oxidation of the sulfur atom. researchgate.net Cytochrome P450 monooxygenases and other oxidases can catalyze the oxidation of sulfides first to sulfoxides and then to sulfones. uomus.edu.iqmdpi.com While Dihexyl Disulfone is already a sulfone, the enzymes involved in the subsequent C-S bond cleavage are crucial for its complete degradation.

The best-studied model for enzymatic C-S bond cleavage is the "4S" pathway for dibenzothiophene (B1670422) (DBT) desulfurization, found in bacteria like Rhodococcus. researchgate.net In this pathway, after DBT is oxidized to dibenzothiophene sulfone, a monooxygenase (DszA) hydroxylates the sulfone, followed by a desulfinase (DszB) that cleaves the C-S bond to release sulfite. researchgate.net

For aliphatic compounds like Dihexyl Disulfone, two primary enzymatic strategies are likely:

Sulfur-Specific Attack: Microbes may employ a similar C-S bond cleaving mechanism to utilize the sulfur for growth, especially under sulfur-limiting conditions. nih.gov This pathway would leave the carbon structure of the hexyl chains largely intact initially.

Alkyl Chain Attack: A more common pathway for aliphatic compounds involves the terminal oxidation of the alkyl chains. nih.gov A monooxygenase enzyme would hydroxylate the terminal methyl group (ω-hydroxylation), which is then further oxidized to an aldehyde and a carboxylic acid. The resulting sulfonyl-dicarboxylic acid could then be degraded via β-oxidation, progressively shortening the carbon chains. nih.gov

Table 2: Key Enzymes in Organosulfur Biotransformation

| Enzyme Class | Function | Relevance to Disulfone Degradation |

|---|---|---|

| Monooxygenases | Incorporate one oxygen atom into the substrate. | Can oxidize sulfides to sulfones and initiate C-S bond cleavage or attack alkyl chains (ω-hydroxylation). nih.govuomus.edu.iqresearchgate.net |

| Dioxygenases | Incorporate both atoms of molecular oxygen. | Involved in the initial attack on aromatic rings and can play a role in organosulfur metabolism. mdpi.com |

| Desulfinases | Catalyze the cleavage of C-S bonds. | Crucial for the final step of sulfur removal from sulfonate intermediates. researchgate.net |

| Lipases/Esterases | Hydrolyze ester bonds. | While not directly acting on the sulfone, they can degrade polyester (B1180765) materials that might contain such compounds and are part of broad enzymatic capabilities of some degrading microbes. nih.gov |

Role of Microbial Communities in Disulfone Breakdown